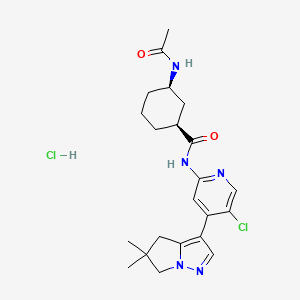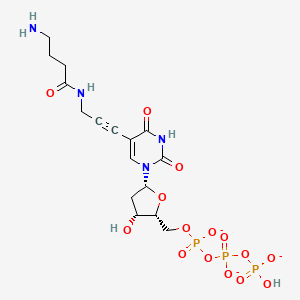
BDP 581/591 DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 581/591 is a borondipyrromethene dye with a conjugated olefinic system. It can be used either as a regular fluorophore, or as a probe for the detection of reactive oxygen species (ROS); after oxidation, its fluorescence moves to the green part of the spectrum. This is a version of the dye containing cyclooctyne. The DBCO (azodibenzocyclooctyne) moiety can be conjugated with azides yielding stable triazole conjugates.
Wissenschaftliche Forschungsanwendungen
1. Novel Low Phosphorus-Content Bismaleimide Resin System
A study by Chen et al. (2012) explored a modified bismaleimide resin system (BDP) that exhibited significantly improved flame retardancy and decreased dielectric loss. This BDP resin, created by copolymerizing 4,4′-bismaleimidodiphenyl methane (BDM) with 2,2′-diallyl bisphenol A (DBA) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), demonstrated outstanding flame retardancy even with a very low content of phosphorus element. Its application is significant in developing high-performance resins with enhanced flame retardancy and dielectric properties (Chen et al., 2012).
2. Highly Efficient and Photostable Photosensitizer
Another research led by Yogo et al. (2005) introduced a novel photosensitizer scaffold, 2I-BDP, based on the BODIPY chromophore. This scaffold exhibited stronger near-infrared singlet oxygen luminescence emission and higher photostability than Rose Bengal, a well-known photosensitizer. 2I-BDP was applicable under various conditions, including lipophilic and aqueous environments, which makes it potentially useful in cell photosensitization and oxidative stress studies (Yogo et al., 2005).
3. Bridging Design Prototype Concept
Gomez (2009) introduced the Bridging Design Prototype (BDP) concept, functioning as a functional prototype of a new product for user community incorporation and researcher observation. The BDP concept, born out of user-centered design methods and learning theory, is pivotal in developing products that can be seamlessly incorporated into real settings (Gomez, 2009).
4. Study of RESS Process for Producing Beclomethasone-17,21-Dipropionate Particles
Charpentier et al. (2008) conducted a study on the micronization of beclomethasone-17,21-dipropionate (BDP) using the rapid expansion of supercritical solution (RESS) technique. This technique is effective in producing micron and submicron/nano particles suitable for pulmonary delivery, highlighting its potential in the development of dry powder inhalers (DPIs) (Charpentier et al., 2008).
5. C11-BODIPY(581/591) as a Fluorescent Lipid Peroxidation Probe
Drummen et al. (2002) characterized C11-BODIPY(581/591), a fluorescent probe for indexing lipid peroxidation and antioxidant efficacy. This probe is advantageous due to its high quantum yield, photostability, insensitivity to environmental changes, and lipophilicity, making it a valuable tool in studying lipid bilayers and oxidative stress (Drummen et al., 2002).
Eigenschaften
Molekularformel |
C43H39BF2N4O2 |
|---|---|
Molekulargewicht |
692.62 |
IUPAC-Name |
N/A |
InChI |
InChI=1S/C43H38BFN4O2.FH/c45-44-48-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(48)31-40-27-25-38(49(40)44)28-29-42(50)46-30-12-2-5-21-43(51)47-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)47;/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2;1H/b15-6+,19-10+; |
InChI-Schlüssel |
VLXZHUGWEXPGGY-LJGZCGKASA-N |
SMILES |
O=C(NCCCCCC(N1C2=CC=CC=C2C#CC(C=CC=C3)=C3C1)=O)CCC4=CC=C(C=C5[N+]6=C(/C=C/C=C/C7=CC=CC=C7)C=C5)N4B6F.[F-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)
![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)